molecular formula C5H11N3O2 B1289196 2-(Azidomethyl)-2-methylpropane-1,3-diol

2-(Azidomethyl)-2-methylpropane-1,3-diol

Cat. No.: B1289196
M. Wt: 145.16 g/mol
InChI Key: IHPRWRLUJYAIQF-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-2-methylpropane-1,3-diol is an organic compound characterized by the presence of an azido group attached to a methylated propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-2-methylpropane-1,3-diol typically involves the reaction of 2-(Chloromethyl)-2-methyl-1,3-propanediol with sodium azide in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide in DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-2-methylpropane-1,3-diol involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in click chemistry for the efficient and selective modification of molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-2-methylpropane-1,3-diol is unique due to its combination of an azido group with a methylated propanediol backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification and functionalization of molecules.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

2-(azidomethyl)-2-methylpropane-1,3-diol

InChI

InChI=1S/C5H11N3O2/c1-5(3-9,4-10)2-7-8-6/h9-10H,2-4H2,1H3

InChI Key

IHPRWRLUJYAIQF-UHFFFAOYSA-N

Canonical SMILES

CC(CN=[N+]=[N-])(CO)CO

Origin of Product

United States

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